molecular formula C8H16ClNO3 B2668942 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride CAS No. 2137462-82-7

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Cat. No.: B2668942
CAS No.: 2137462-82-7
M. Wt: 209.67
InChI Key: UGSWZMTWEKSGNC-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a propanoic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-hydroxypiperidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine and 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)butanoic acid hydrochloride
  • 2-(4-Hydroxypiperidin-1-yl)ethanoic acid hydrochloride
  • 2-(4-Hydroxypiperidin-1-yl)pentanoic acid hydrochloride

Uniqueness

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSWZMTWEKSGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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